tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20512846
InChI: InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3
SMILES:
Molecular Formula: C17H33NO4Si
Molecular Weight: 343.5 g/mol

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20512846

Molecular Formula: C17H33NO4Si

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate -

Specification

Molecular Formula C17H33NO4Si
Molecular Weight 343.5 g/mol
IUPAC Name tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3
Standard InChI Key PDLDRWRLVJTIFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate, reflects its three key functional groups:

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, enhancing stability during synthetic reactions .

  • Silyl Ether: The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl substituent at position 2, offering resistance to acidic and basic conditions .

  • Ketone Moiety: A carbonyl group at position 3 facilitates nucleophilic additions or reductions, enabling further functionalization .

The SMILES string CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C illustrates the connectivity of these groups .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₃₃NO₄Si
Molecular Weight343.54 g/mol
CAS Number2095241-21-5
Purity97%
IUPAC Nametert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate

Synthetic Methodology

Protection-Deprotection Strategy

The synthesis of this compound involves sequential protection of reactive sites:

  • Piperidine Ring Formation: Cyclization of precursor amines or ketones yields the 3-oxopiperidine core.

  • Silylation: Treatment of the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane installs the TBS ether .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the secondary amine .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients isolates the product .

  • Spectroscopic Validation:

    • ¹H NMR: Peaks at δ 0.1 ppm (TBS methyl groups) and δ 1.4 ppm (Boc tert-butyl) .

    • MS (ESI): Molecular ion peak [M+H]⁺ at m/z 344.5 .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s protected groups allow selective modifications:

  • Ketone Reduction: Catalytic hydrogenation converts the 3-oxo group to a hydroxyl or methylene group for downstream coupling .

  • Deprotection: Fluoride ions (e.g., TBAF) cleave the TBS ether, revealing a hydroxymethyl group for esterification or oxidation .

Pharmaceutical Intermediates

While direct biological data is limited, structural analogs suggest potential in:

  • Anticancer Agents: Piperidine derivatives often modulate kinase or protease activity .

  • Neurological Therapeutics: Boc-protected amines are precursors to neurotransmitter analogs .

Comparison with Structural Analogs

Positional Isomerism

The compound differs from tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1) in substituent placement:

  • 2-Position TBS Group: Alters steric hindrance and electronic effects compared to 3-substituted analogs.

  • Reactivity Profile: The 3-oxo group in the target compound enhances electrophilicity for nucleophilic attacks versus 4-oxo isomers.

Future Research Directions

Mechanistic Studies

  • Kinetic Analysis: Investigate reaction rates of TBS and Boc deprotection under varying conditions.

  • Catalytic Applications: Explore use in asymmetric synthesis via chiral auxiliaries.

Biological Screening

  • In Vitro Assays: Evaluate cytotoxicity and target engagement in disease-relevant cell lines.

  • Structure-Activity Relationships (SAR): Modify the piperidine core to optimize pharmacological properties.

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